molecular formula C17H20ClN3O3 B12233261 4-(4-Chlorophenyl)-1-(4,6-dimethoxypyrimidin-2-yl)piperidin-4-ol

4-(4-Chlorophenyl)-1-(4,6-dimethoxypyrimidin-2-yl)piperidin-4-ol

Cat. No.: B12233261
M. Wt: 349.8 g/mol
InChI Key: PNWVHYNHNLKIRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-1-(4,6-dimethoxypyrimidin-2-yl)piperidin-4-ol is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-1-(4,6-dimethoxypyrimidin-2-yl)piperidin-4-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chlorophenyl group: This step might involve a substitution reaction where a chlorophenyl group is introduced to the piperidine ring.

    Attachment of the dimethoxypyrimidinyl group: This can be done through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the piperidine ring or the methoxy groups.

    Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the chlorophenyl group to a phenyl group.

    Substitution: The compound can undergo substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, possibly as an analgesic or anti-inflammatory agent.

    Industry: Could be used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1-(4,6-dimethoxypyrimidin-2-yl)piperidin-4-ol would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)piperidine: Lacks the dimethoxypyrimidinyl group.

    1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-ol: Lacks the chlorophenyl group.

    4-(4-Methylphenyl)-1-(4,6-dimethoxypyrimidin-2-yl)piperidin-4-ol: Has a methyl group instead of a chlorine atom.

Uniqueness

4-(4-Chlorophenyl)-1-(4,6-dimethoxypyrimidin-2-yl)piperidin-4-ol is unique due to the presence of both the chlorophenyl and dimethoxypyrimidinyl groups, which might confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C17H20ClN3O3

Molecular Weight

349.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-1-(4,6-dimethoxypyrimidin-2-yl)piperidin-4-ol

InChI

InChI=1S/C17H20ClN3O3/c1-23-14-11-15(24-2)20-16(19-14)21-9-7-17(22,8-10-21)12-3-5-13(18)6-4-12/h3-6,11,22H,7-10H2,1-2H3

InChI Key

PNWVHYNHNLKIRE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)N2CCC(CC2)(C3=CC=C(C=C3)Cl)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.